2-(4-Tert-butylphenyl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYBYNXKMHLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344246 | |
| Record name | 2-(4-tert-butylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109347-45-7 | |
| Record name | 2-(4-tert-butylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Tert Butylphenyl Acetaldehyde
Established Synthetic Routes and Mechanistic Insights
Conventional methods for the synthesis of 2-(4-tert-butylphenyl)acetaldehyde have been well-documented, providing a foundation for large-scale production. These routes are characterized by their reliability and scalability, though they may involve multiple steps and the use of classical reagents.
Friedel-Crafts Acylation and Subsequent Reduction Pathways
A cornerstone of aromatic chemistry, the Friedel-Crafts acylation offers a reliable method for introducing an acyl group to an aromatic ring, which can then be reduced to the desired aldehyde. libretexts.orgchemistrysteps.com This two-step approach is a common strategy for preparing phenylacetaldehydes.
The synthesis commences with the Friedel-Crafts acylation of tert-butylbenzene (B1681246). In this electrophilic aromatic substitution reaction, tert-butylbenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. The electron-rich tert-butylbenzene then attacks the acylium ion, leading to the formation of 4-tert-butylacetophenone. The bulky tert-butyl group directs the acylation primarily to the para position due to steric hindrance.
The subsequent step involves the reduction of the ketone functionality of 4-tert-butylacetophenone to the corresponding aldehyde. Direct reduction to the aldehyde can be challenging as many reducing agents will further reduce the aldehyde to an alcohol. However, specialized reduction methods can achieve this transformation. One such method is the Rosenmund reduction, which involves the catalytic hydrogenation of the corresponding acyl chloride in the presence of a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur). A more common laboratory and industrial approach involves a two-step process where the ketone is first converted to an intermediate that is then hydrolyzed to the aldehyde. For instance, the ketone can be converted to a glycidic ester via the Darzens condensation, which upon hydrolysis and decarboxylation yields the aldehyde. organic-chemistry.orgwikipedia.org Alternatively, the ketone can be reduced to the corresponding alcohol, 2-(4-tert-butylphenyl)ethanol, which is then oxidized to the aldehyde using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.uk
| Step | Reactants | Catalyst/Reagents | Product |
| 1. Acylation | tert-butylbenzene, Acetyl chloride | Aluminum chloride (AlCl₃) | 4-tert-butylacetophenone |
| 2. Reduction | 4-tert-butylacetophenone | Various (e.g., via Darzens condensation or reduction-oxidation sequence) | This compound |
Exploration of Alternative Conventional Synthesis Methods
Beyond the Friedel-Crafts pathway, other conventional methods have been explored for the synthesis of this compound and related compounds. These routes often offer different starting materials and reaction conditions.
One notable alternative is the Darzens glycidic ester condensation . This reaction involves the condensation of 4-tert-butylbenzaldehyde (B1265539) with an α-haloester, such as ethyl chloroacetate, in the presence of a base (e.g., sodium ethoxide). organic-chemistry.orgwikipedia.orgmychemblog.com The reaction forms an α,β-epoxy ester (a glycidic ester). Subsequent saponification and decarboxylation of this intermediate yield this compound. organic-chemistry.orgwikipedia.org
Another significant route is the hydroformylation of 4-tert-butylstyrene (B155148) . Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org By treating 4-tert-butylstyrene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst (typically cobalt or rhodium complexes), a mixture of aldehydes can be produced. wikipedia.orgresearchgate.net The reaction can yield both the desired this compound (the linear product) and its branched isomer, 2-methyl-2-(4-tert-butylphenyl)ethanal. The selectivity towards the linear product can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net
Furthermore, the oxidation of 2-(4-tert-butylphenyl)ethanol presents a straightforward method to obtain the target aldehyde. chemguide.co.ukchemicalbook.com This precursor alcohol can be synthesized through various means, including the Grignard reaction of 4-tert-butylbenzylmagnesium bromide with formaldehyde (B43269). The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, to prevent the over-oxidation to 4-tert-butylphenylacetic acid. organic-chemistry.orgresearchgate.net
Advanced and Sustainable Synthetic Approaches
In recent years, a strong emphasis has been placed on developing more sustainable and efficient chemical processes. This has led to the exploration of advanced synthetic methodologies for producing this compound, focusing on improved safety, reduced waste, and enhanced control over reaction parameters.
Continuous Flow Reactor Applications for Optimized Production
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. rsc.orgrsc.org In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. rsc.org
The synthesis of aromatic aldehydes, including potentially this compound, can be significantly optimized using continuous flow reactors. organic-chemistry.orgresearchgate.net For instance, hazardous reactions or those involving unstable intermediates can be performed more safely in a flow reactor due to the small reaction volumes at any given time. rsc.org Multi-step syntheses can also be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates, which reduces waste and processing time. rsc.org For example, a flow process could be designed where the hydroformylation of 4-tert-butylstyrene is immediately followed by a purification step or even a subsequent reaction in a continuous manner. rsc.org
| Parameter | Advantage in Continuous Flow |
| Heat Transfer | Superior heat exchange allows for better control of exothermic reactions. |
| Mass Transfer | Enhanced mixing leads to more efficient reactions. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. rsc.org |
| Scalability | Production can be scaled up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). |
| Automation | Flow systems are amenable to automation, allowing for consistent product quality and reduced labor costs. |
Mechanochemical Synthesis Strategies for Related Aldehydes
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a green and sustainable alternative to conventional solvent-based synthesis. These reactions are often performed in the absence of a solvent or with minimal solvent, significantly reducing waste.
While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles have been successfully applied to the synthesis of other aromatic aldehydes. For example, the oxidation of aromatic alcohols to aldehydes can be achieved through ball milling with an oxidizing agent. This solvent-free approach can lead to high yields and selectivity. The application of mechanochemistry to key steps in the synthesis of this compound, such as the oxidation of 2-(4-tert-butylphenyl)ethanol, holds promise for a more environmentally friendly production process.
Asymmetric Synthesis Approaches for Chiral Analogs
The development of asymmetric synthetic methods allows for the preparation of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical and fragrance industries. While this compound itself is achiral, the methodologies for asymmetric synthesis can be applied to create chiral analogs, such as α-substituted derivatives.
One approach to synthesizing chiral analogs involves the asymmetric hydrogenation of a corresponding α,β-unsaturated aldehyde. Using a chiral catalyst, typically a transition metal complex with a chiral ligand, the double bond can be hydrogenated stereoselectively to produce an aldehyde with a chiral center at the α-position. A patent describes the asymmetric catalytic hydrogenation of 2-methyl-3-(4-tert-butylphenyl)-propenol to (R)- or (S)-2-methyl-3-(4-tert-butylphenyl)-propanol, which can then be oxidized to the corresponding chiral aldehyde. google.com
Another strategy involves the use of chiral auxiliaries . For example, chiral N-tert-butanesulfinyl imines can be used to direct the stereoselective addition of nucleophiles to the imine carbon. researchgate.net The resulting amine can then be converted to other functional groups, or the chiral auxiliary can be removed to yield an enantioenriched amine, which could be a precursor to a chiral aldehyde analog. The diastereoselective addition of Grignard reagents to chiral aldimines has been shown to be a key step in the synthesis of nitrogen-containing heterocycles. researchgate.net These principles could be adapted to synthesize chiral derivatives of this compound.
Chemical Reactivity and Transformation Studies of 2 4 Tert Butylphenyl Acetaldehyde
Oxidation Reactions
Conversion to 2-(4-Tert-butylphenyl)acetic Acid
The aldehyde functional group in 2-(4-tert-butylphenyl)acetaldehyde is susceptible to oxidation to form the corresponding carboxylic acid, 2-(4-tert-butylphenyl)acetic acid. This transformation is a fundamental reaction in organic chemistry.
One documented method for preparing 2-(4-tert-butylphenyl)acetic acid involves the hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione. nih.gov This reaction is carried out in a solution of acetic acid, sulfuric acid, and water at 390 K. nih.gov The resulting solid product can be recrystallized from an ethanol-water mixture to yield colorless prisms of 2-(4-tert-butylphenyl)acetic acid. nih.gov
Table 1: Crystal Data for 2-(4-Tert-butylphenyl)acetic Acid nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.209 (2) |
| b (Å) | 12.442 (3) |
| c (Å) | 17.250 (5) |
| β (°) | 104.625 (12) |
| Volume (ų) | 2327.8 (10) |
Reduction Reactions
Formation of 2-(4-Tert-butylphenyl)ethanol
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-(4-tert-butylphenyl)ethanol. chemicalbook.comsigmaaldrich.comscbt.comthermofisher.com This conversion is a standard transformation in organic synthesis.
A specific example of this reduction involves a two-step, multi-step reaction. chemicalbook.com The first step is carried out with C₄₂H₄₆FeN₄O₂ in the absence of a solvent at 20 °C. chemicalbook.com The second step involves treatment with sodium hydroxide (B78521) in water for 30 minutes at 0 °C. chemicalbook.com
Table 2: Properties of 2-(4-Tert-butylphenyl)ethanol chemicalbook.comscbt.comthermofisher.com
| Property | Value |
|---|---|
| CAS Number | 5406-86-0 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Purity | ≥96% |
| Melting Point | 29.0-35.0 °C |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The tert-butyl group, being an alkyl group, is an ortho-, para-directing and activating group. stackexchange.comucla.edu This is due to both inductive effects and carbon-carbon hyperconjugation, which donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. stackexchange.com
EAS reactions proceed through a two-step mechanism:
Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion. This is the slow, rate-determining step. masterorganicchemistry.comchegg.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edulibretexts.org
Nucleophilic Addition Reactions at the Aldehyde Moiety
The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. pressbooks.publibretexts.orgkocw.or.kr This leads to nucleophilic addition reactions, a characteristic reaction of aldehydes and ketones. The reaction proceeds by the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pub
Acetal (B89532) and Hemiacetal Formation
In the presence of an alcohol and an acid catalyst, this compound can form a hemiacetal and subsequently an acetal. libretexts.orglibretexts.orglibretexts.orglibretexts.org
The reaction mechanism involves the following steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgnumberanalytics.com
Nucleophilic attack by alcohol: A molecule of alcohol attacks the electrophilic carbonyl carbon, forming a protonated hemiacetal. libretexts.org
Deprotonation: A base, such as water or another alcohol molecule, deprotonates the intermediate to form a neutral hemiacetal. libretexts.orgyoutube.com
Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org
Elimination of water: The lone pair of electrons on the ether oxygen pushes out the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org
Second nucleophilic attack: A second molecule of alcohol attacks the oxonium ion. numberanalytics.com
Final deprotonation: A base removes the proton from the newly added alcohol group, regenerating the acid catalyst and forming the final acetal product. youtube.com
The formation of acetals is a reversible reaction. libretexts.orglibretexts.org The equilibrium can be shifted towards the acetal by removing the water formed during the reaction. libretexts.orglibretexts.orglibretexts.org Conversely, acetals can be hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid. libretexts.orgmasterorganicchemistry.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 2-(4-Tert-butylphenyl)acetic acid |
| 2-(4-Tert-butylphenyl)ethanol |
| 2-(4-tert-butylphenyl)-1-morpholinoethanethione |
| Acetic acid |
| Sulfuric acid |
| Water |
| Ethanol (B145695) |
| Sodium hydroxide |
| tert-butylbenzene (B1681246) |
| Nitric acid |
| Alcohol |
| Hemiacetal |
Condensation Reactions with Carbonyl Compounds
The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) makes this compound a prime candidate for base-catalyzed self-condensation or cross-condensation reactions with other carbonyl compounds, such as aldehydes and ketones. magritek.comvanderbilt.edu These reactions, broadly classified as aldol-type condensations, are fundamental carbon-carbon bond-forming processes in organic synthesis. magritek.comresearchgate.net
The general mechanism involves the deprotonation of the α-carbon by a base to form a nucleophilic enolate ion. magritek.comvanderbilt.edu This enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to a β-hydroxy aldehyde (an aldol (B89426) adduct). Subsequent dehydration, often facilitated by heat or acid/base catalysis, yields a more stable α,β-unsaturated aldehyde. magritek.com
A closely related and important reaction is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z'), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine, and results in a conjugated product. wikipedia.orgsigmaaldrich.com
Research on structurally similar aromatic aldehydes, such as 4-tert-butylbenzaldehyde (B1265539), provides insight into the potential reactivity of this compound. For instance, the cross-aldol condensation of 4-tert-butylbenzaldehyde with propanal is a key step in the industrial synthesis of the fragrance Lilial®. Studies on this reaction highlight common challenges, including the competing self-condensation of the aliphatic aldehyde partner. To enhance selectivity for the desired cross-condensation product, specific catalysts and reaction media have been explored. The use of piperidine (B6355638) as a catalyst in ionic liquids, for example, has been shown to significantly improve selectivity at high conversions compared to conventional solvents.
These findings suggest that this compound would readily undergo similar condensation reactions. The specific conditions would determine the final product, allowing for the synthesis of a variety of more complex molecules.
Table 1: Representative Conditions for Condensation Reactions
| Reaction Type | Carbonyl Partner | Catalyst | Solvent | Typical Product |
| Cross-Aldol Condensation | Propanal | Piperidine | Ionic Liquid (e.g., [C₄mim][NTf₂]) | α,β-Unsaturated Aldehyde |
| Knoevenagel Condensation | Malonic Acid | Pyridine | Pyridine | α,β-Unsaturated Carboxylic Acid |
| Knoevenagel Condensation | Ethyl Cyanoacetate | Weak Amine Base (e.g., Piperidine) | Ethanol | α,β-Unsaturated Ester |
| Aldol Condensation | Acetone | Sodium Hydroxide / Potassium Hydroxide | Ethanol/Water | β-Hydroxy Ketone / Enone |
Derivatization Chemistry for Functionalization and Analytical Purposes
The aldehyde functional group in this compound is highly reactive and serves as a handle for a wide range of chemical transformations. These derivatization reactions are crucial for both creating new functionalized molecules and for enabling quantitative analysis.
For analytical purposes, particularly for detection via High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors, aldehydes are commonly derivatized to form stable, strongly-absorbing products. hitachi-hightech.com A standard method involves the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net In an acidic medium, the nucleophilic nitrogen of DNPH attacks the carbonyl carbon of the aldehyde, followed by elimination of a water molecule to form a 2,4-dinitrophenylhydrazone (a type of imine). nih.gov This derivative, AcH-DNP, is a stable compound with strong UV absorbance, allowing for sensitive and accurate quantification. nih.govresearchgate.net Optimized protocols for this derivatization have been developed, specifying reaction parameters such as pH, temperature, and reagent concentration to ensure complete and reproducible conversion. nih.gov
Table 2: Conditions for Analytical Derivatization with DNPH
| Parameter | Optimized Condition | Purpose |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable, UV-active derivative (hydrazone). nih.gov |
| pH | ~4.0 | Optimizes the rate of nucleophilic attack and dehydration. nih.gov |
| Temperature | Ambient | The reaction proceeds efficiently without heating. nih.gov |
| Detection Method | RP-HPLC with UV-Vis Detector | Separates the derivative from excess reagent and quantifies it. nih.govresearchgate.net |
Beyond analysis, derivatization is a key strategy for functionalizing this compound in multi-step syntheses. The aldehyde can be converted into a variety of other functional groups. For example:
These derivatization pathways underscore the role of this compound as a versatile building block, enabling access to a broad scope of more complex chemical structures for various applications. guidechem.com
Advanced Analytical Characterization Techniques for 2 4 Tert Butylphenyl Acetaldehyde
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-tert-butylphenyl)acetaldehyde by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In ¹H NMR, the chemical shifts (δ) of hydrogen nuclei (protons) provide information about their local electronic environment.
For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton typically appears as a triplet in the downfield region, around 9.7 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the aromatic ring usually resonate in the region of 7.1-7.4 ppm. The methylene protons adjacent to the aromatic ring and the aldehyde group show a signal around 3.6 ppm. The nine equivalent protons of the tert-butyl group produce a strong singlet signal further upfield, typically around 1.3 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic CH | ~9.7 | Triplet (t) |
| Aromatic CH | ~7.1 - 7.4 | Multiplet (m) |
| Methylene CH₂ | ~3.6 | Doublet (d) |
| Tert-butyl CH₃ | ~1.3 | Singlet (s) |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.
The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp peak characteristic of the C=O stretching vibration of the aldehyde functional group is typically observed around 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde group appear as a pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl and methylene groups appear just below 3000 cm⁻¹. The presence of the tert-butyl group is further supported by characteristic C-H bending vibrations around 1365-1395 cm⁻¹. Aromatic C=C stretching vibrations typically produce peaks in the 1450-1600 cm⁻¹ region. nih.govnist.gov
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1720 - 1740 |
| Aldehyde (C-H) | Stretch | ~2720, ~2820 |
| Aromatic (C-H) | Stretch | >3000 |
| Aliphatic (C-H) | Stretch | <3000 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Tert-butyl (C-H) | Bend | 1365 - 1395 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. In GC, the components of a sample are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, GC-MS analysis provides both a retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum that serves as a molecular fingerprint. The mass spectrum typically shows a molecular ion peak corresponding to the mass of the compound (C₁₂H₁₆O, approximately 176 g/mol ), although it may be weak. nih.gov More prominent are the fragment ions, which result from the breakdown of the molecule in the ion source. Common fragmentation patterns for this compound include the loss of the aldehyde group and cleavage at the benzylic position. nih.gov A prominent peak is often observed at an m/z of 161, corresponding to the loss of a methyl group. nih.gov
Table 3: Key Mass Fragments in the GC-MS Analysis of this compound
| m/z Value | Possible Fragment Ion |
| 176 | [M]⁺ (Molecular Ion) |
| 161 | [M-CH₃]⁺ |
| 133 | [M-C₃H₇]⁺ |
| 117 | [C₉H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
High-Performance Liquid Chromatography (HPLC) for Derivatized Aldehydes
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds. For aldehydes, which often lack a strong chromophore for UV detection, a derivatization step is commonly employed to enhance their detectability. hitachi-hightech.com
A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones. nih.govepa.govscioninstruments.com These derivatives are highly colored and can be readily detected by a UV-Vis detector at a wavelength of around 360 nm. The separation of the derivatized this compound is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govscielo.br This method allows for the sensitive and accurate quantification of the aldehyde in various matrices. hitachi-hightech.comscioninstruments.com
The use of post-column derivatization with reagents like 1,3-cyclohexanedione, which forms a fluorescent product with aldehydes, is another approach that can be used for sensitive detection without pre-column sample manipulation. jascoinc.com
Elemental Composition Analysis (e.g., CHNS)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. For a pure sample of this compound (C₁₂H₁₆O), this analysis is used to confirm its empirical and molecular formula.
The theoretical elemental composition can be calculated from the molecular formula. The experimentally determined values from a CHNS analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.
Table 4: Theoretical vs. Expected Elemental Composition of this compound
| Element | Molecular Formula | Theoretical % | Expected Experimental % |
| Carbon (C) | C₁₂H₁₆O | 81.76 | ~81.76 |
| Hydrogen (H) | C₁₂H₁₆O | 9.15 | ~9.15 |
| Oxygen (O)* | C₁₂H₁₆O | 9.08 | ~9.08 |
| Nitrogen (N) | C₁₂H₁₆O | 0.00 | ~0.00 |
| Sulfur (S) | C₁₂H₁₆O | 0.00 | ~0.00 |
*Oxygen is typically determined by difference.
This technique is crucial for confirming the elemental makeup of a newly synthesized batch of the compound or for assessing the purity of a commercial sample.
X-ray Crystallography for Solid-State Structural Elucidation
Specifically, the crystal structure of this compound, identified by the ligand code TB2, has been determined in a complex with cytochrome P450 2B4. rcsb.org This information is publicly available through the Protein Data Bank (PDB) under the entry code 3R1B. rcsb.org The study of this protein-ligand complex reveals the conformation of this compound when bound within the protein's active site. The experimental data for this structure were obtained using X-ray diffraction with a resolution of 3.00 Å. rcsb.org
The key crystallographic parameters for the protein-ligand complex are summarized in the table below.
| Parameter | Value |
| PDB Entry Code | 3R1B |
| Ligand ID | TB2 |
| Resolution | 3.00 Å |
| R-Value Work | 0.242 |
| R-Value Free | 0.288 |
| R-Value Observed | 0.244 |
Data sourced from the RCSB Protein Data Bank. rcsb.org
This crystallographic data, while not of the isolated compound, provides crucial insights into the molecular geometry, bond angles, and potential intermolecular interactions of this compound. The conformation observed in the protein-bound state can inform our understanding of its chemical reactivity and biological activity.
Advanced Mass Spectrometry (e.g., MALDI-MSI for Derivatives)
Advanced mass spectrometry techniques are indispensable for the sensitive detection and identification of compounds and their derivatives. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a particularly powerful tool for mapping the spatial distribution of molecules in tissue sections and other complex surfaces.
For aldehydes like this compound, direct analysis by mass spectrometry can sometimes be challenging due to their physicochemical properties. Chemical derivatization is a strategy employed to enhance the ionization efficiency and detection sensitivity of target molecules. In this approach, the aldehyde group of this compound can be reacted with a derivatizing agent to introduce a readily ionizable tag.
This derivatization not only improves detection but also allows for the specific targeting of aldehydes within a complex mixture. The resulting derivatized molecule can then be analyzed by MALDI-MSI to visualize its distribution across a sample. While specific studies on the MALDI-MSI of this compound derivatives are not extensively documented, the principles have been successfully applied to other aldehydes. The reaction introduces a charged group, which significantly enhances the signal in mass spectrometry.
The table below illustrates potential derivatizing agents and the predicted mass-to-charge ratio (m/z) of the resulting derivatized this compound.
| Derivatizing Agent | Predicted [M+H]+ m/z of Derivative | Rationale for Use |
| Girard's Reagent T | 288.23 | Introduces a quaternary ammonium (B1175870) group, providing a permanent positive charge. |
| 2,4-Dinitrophenylhydrazine (DNPH) | 357.16 | Forms a stable hydrazone with a high proton affinity, enhancing ionization. |
This ability to visualize the localization of this compound or its metabolic products in biological tissues or other materials is invaluable for understanding its mechanism of action, distribution, and role in various processes.
Computational and Theoretical Chemistry Studies of 2 4 Tert Butylphenyl Acetaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For 2-(4-tert-butylphenyl)acetaldehyde, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the aldehyde group, reflecting the regions of higher electron density. The LUMO, on the other hand, would likely be centered on the carbonyl carbon and the aromatic ring, indicating the sites susceptible to nucleophilic attack. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. wikipedia.org
Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, indicating chemical stability. |
Note: The values presented are illustrative and would be determined through specific quantum chemical calculations (e.g., using DFT methods like B3LYP with a suitable basis set).
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netpearson.com Green and yellow represent regions of neutral or intermediate potential.
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. pearson.com The region around the carbonyl carbon and the aldehydic hydrogen would exhibit a positive potential (blue), highlighting their electrophilic character. The tert-butyl group and the phenyl ring would show a more neutral potential, with some negative character associated with the π-electron cloud of the aromatic system.
Vibrational frequency analysis, often performed in conjunction with quantum chemical calculations, predicts the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. researchgate.net By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. nih.gov
For this compound, key vibrational frequencies would include the C=O stretching of the aldehyde group, typically appearing as a strong band in the IR spectrum, C-H stretching and bending vibrations of the aromatic ring, the tert-butyl group, and the acetaldehyde (B116499) moiety, and skeletal vibrations of the phenyl ring. researchgate.net Theoretical calculations help in the precise assignment of these bands, which can sometimes be complex due to overlapping vibrations. nih.gov
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C=O Stretch | 1735 | Stretching of the carbonyl double bond. |
| Aromatic C-H Stretch | 3050-3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850-2960 | Stretching of C-H bonds in the tert-butyl and acetaldehyde groups. |
| C-C Stretch (Ring) | 1450-1600 | Skeletal vibrations of the benzene (B151609) ring. |
Note: These are typical frequency ranges and precise values are obtained from computational modeling.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility. researchgate.net this compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and the energy barriers between them. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to related compounds)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies could be employed to predict their activity based on various molecular descriptors. nih.govresearchgate.net
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By developing a QSAR model from a set of related compounds with known activities, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective molecules. nih.gov
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Steric Interactions)
Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. purdue.edu For this compound, both intramolecular and intermolecular non-covalent interactions are significant.
Intramolecularly, steric hindrance between the bulky tert-butyl group and the acetaldehyde side chain can influence the molecule's preferred conformation. mdpi.com Analysis of these steric interactions helps to understand the conformational preferences identified through molecular dynamics.
Intermolecularly, the aldehyde group can participate in hydrogen bonding, acting as a hydrogen bond acceptor through its oxygen atom. researchgate.net The aromatic ring can engage in π-π stacking and CH-π interactions. researchgate.net These non-covalent interactions are fundamental to how the molecule interacts with its environment, including solvents and biological macromolecules. purdue.edu Analysis tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these weak interactions. researchgate.net
Research Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
In the realm of organic chemistry, a multi-step synthesis is a carefully designed sequence of chemical reactions to create a complex target molecule from simpler, readily available starting materials. walisongo.ac.id The efficiency of such a process often relies on key intermediates, which are distinct molecules formed at various stages of the synthesis. These intermediates serve as crucial building blocks for the subsequent steps. nih.gov
While 2-(4-tert-butylphenyl)acetaldehyde is recognized as an important intermediate in various synthetic pathways, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs, specific documented examples of its role as a key intermediate in the multi-step synthesis of highly complex molecules are not extensively detailed in publicly available literature. chemicalbook.com However, its structural relative, 2-(4-tert-Butylphenyl)ethanol, is also noted for its utility as a raw material and intermediate in organic synthesis. chemicalbook.com The aldehyde functional group in this compound is highly reactive and can participate in a wide array of chemical transformations, making it a valuable building block for constructing more intricate molecular architectures. nih.gov For instance, the synthesis of a terphenyl derivative, an intermediate for compounds used in organic light-emitting devices (OLEDs), showcases the step-by-step construction of complex molecules where similar aromatic structures are employed. walisongo.ac.id
Synthesis of Polypropylene (B1209903) Nucleators and Their Performance
Polypropylene (PP) is a widely used thermoplastic polymer, but its applications can be limited by properties such as brittleness and lack of transparency. scielo.org.za To enhance its physical and mechanical properties, nucleating agents are often added. These agents promote the crystallization of the polymer, leading to improved clarity, stiffness, and heat resistance. scielo.org.zagoogle.com
One important class of nucleating agents is based on sorbitol diacetals, which are synthesized through the reaction of sorbitol with an aromatic aldehyde. google.comgoogle.com The general method involves reacting D-sorbitol with an aromatic aldehyde in an aqueous solution containing a catalytic amount of a mineral acid. google.com This reaction leads to the formation of a di-acetal, which can effectively act as a nucleator for polypropylene. google.com
Given this synthetic route, this compound represents a potential aromatic aldehyde that could be used to synthesize novel sorbitol-based nucleating agents. The presence of the tert-butyl group could influence the solubility and dispersion of the resulting nucleator within the polypropylene matrix, potentially affecting its performance. The performance of such nucleating agents is typically evaluated by their effect on the crystallization temperature, clarity (haze), and mechanical properties of the polypropylene. scielo.org.zanih.gov For example, studies on other organic phosphate (B84403) nucleating agents have shown that their dispersibility in the polymer matrix is crucial for their effectiveness. acs.org
Table 1: Examples of Nucleating Agents for Polypropylene
| Nucleating Agent Type | Basic Chemical Structure | Effect on Polypropylene |
| Sorbitol Diacetals | Reaction product of sorbitol and an aromatic aldehyde | Improves clarity and stiffness |
| Organic Phosphates | e.g., Sodium 2,2'-methylene-bis-(4,6-di-tert-butylphenyl)phosphate | Increases crystallization temperature and rate |
| Benzene (B151609) Trisamides | Substituted 1,3,5-benzenetrisamides | Can induce transparency or toughness depending on structure |
Precursors in the Synthesis of Diverse Organic Scaffolds (e.g., Corroles and Pyrroles from related aldehydes)
The aldehyde functionality of this compound makes it a candidate for the synthesis of various heterocyclic compounds, which are foundational structures in many areas of chemistry, including medicinal chemistry and materials science.
Corroles: Corroles are tetrapyrrolic macrocycles similar to porphyrins but with a more contracted core. They are synthesized through the condensation of pyrrole (B145914) with aldehydes. scielo.org.zanih.gov One common method involves the acid-catalyzed reaction of pyrrole and a benzaldehyde (B42025) derivative, followed by oxidation. scielo.org.za The ratio of pyrrole to aldehyde is a critical parameter, with a higher ratio favoring corrole (B1231805) formation. scielo.org.za While specific syntheses of corroles using this compound are not detailed, its structural similarity to other aldehydes used in these reactions suggests its potential applicability. The synthesis of corrole-appended benzofurans, for instance, has been achieved through a multicomponent reaction involving dipyrranes and aryl-propargyl aldehydes. researchgate.net
Pyrroles: Substituted pyrroles are another class of important heterocyclic compounds. The reaction of aldehydes with propargylic amines, through a process known as hydroacylation, can lead to the formation of highly substituted pyrroles and dihydropyrroles. nih.gov Furthermore, an organocatalytic, enantioselective cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes provides a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov The synthesis of pyrrole-2-carboxaldehyde itself can be achieved from pyrrole using phosphorus oxychloride and dimethylformamide. orgsyn.org These established synthetic methodologies for pyrrole derivatives using various aldehydes indicate that this compound could serve as a valuable precursor for creating novel, sterically hindered pyrrole structures.
1,2,4-Triazoles: Research has also demonstrated the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols from related starting materials, highlighting the use of the tert-butylphenyl moiety in constructing complex heterocyclic systems with potential biological activity. researchgate.net A novel 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde has also been synthesized as a bisulfite adduct, showcasing the reactivity of the aldehyde group in the formation of triazole derivatives. researchgate.net
Investigations into Chemical Migration from Food Packaging Materials
The migration of chemical compounds from food packaging materials into the food itself is a significant area of research in food safety. orgsyn.org Various substances, including monomers, additives, and degradation products, can potentially leach from packaging into food, with the rate and extent of migration influenced by factors such as temperature, contact time, and the nature of the food and packaging material. orgsyn.orgbeilstein-journals.org
While general studies on the migration of aldehydes like acetaldehyde (B116499) and formaldehyde (B43269) from packaging materials have been conducted, specific investigations into the migration of this compound are not prominent in the reviewed literature. nih.govnih.govcabidigitallibrary.org However, a degradation product of the common antioxidant Irgafos 168, namely 2,4-di-tert-butylphenol (B135424), has been detected in studies of chemical migration from polypropylene baby bottles, indicating that tert-butylated phenyl compounds can indeed migrate from packaging materials. walisongo.ac.id
The analytical methods for detecting and quantifying aldehydes in food or food simulants typically involve gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govcabidigitallibrary.org For volatile compounds like aldehydes, headspace analysis is a common technique. nih.gov To enhance detection, derivatization agents are often used. nih.gov
Table 2: Factors Influencing Chemical Migration from Food Packaging
| Factor | Description |
| Temperature | Higher temperatures generally increase the rate of diffusion and migration. |
| Contact Time | Longer contact periods can lead to greater migration of substances. |
| Food Composition | Fatty or acidic foods can enhance the migration of certain types of compounds. |
| Packaging Material | The type of polymer and its additives influence which substances can migrate. |
| Migrant Properties | The molecular weight and polarity of the migrating substance affect its diffusion rate. |
Design and Synthesis of Aroma Chemicals via Aldehyde Chemistry
The structural features of this compound are closely related to a well-known class of aroma chemicals that impart a lily-of-the-valley (muguet) fragrance. blogspot.com Several important fragrances, such as Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) and Bourgeonal (3-(4-tert-butylphenyl)propanal), share the 4-tert-butylphenyl group. blogspot.comgoogle.com This structural motif is key to their characteristic floral scent.
The synthesis of these aroma chemicals often involves aldehyde chemistry. For example, Lilial is produced industrially via an aldol (B89426) condensation of 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, followed by selective hydrogenation. lookchem.com The development of a recyclable synthesis for β-Lilial® has also been explored using the Heck reaction in an ionic liquid. researchgate.net Bourgeonal, another powerful lily-of-the-valley fragrance, can be prepared from 4-tert-butylbenzaldehyde by an aldol reaction with acetaldehyde and subsequent hydrogenation. blogspot.com
Given these synthetic precedents, this compound is a valuable compound in the design and synthesis of novel aroma chemicals. Its structure can be modified through various chemical reactions to create new fragrance molecules with potentially unique olfactory properties. The synthesis of acetal (B89532) derivatives from related aldehydes has been shown to produce compounds with interesting green and flowery notes, demonstrating the potential for creating a range of scents from a common aldehyde precursor. blogspot.com
Environmental Behavior and Biotransformation Research
Environmental Fate and Persistence Mechanisms
As an aromatic aldehyde, 2-(4-tert-butylphenyl)acetaldehyde is expected to be a reactive compound in the environment. Aldehydes, in general, are known to be susceptible to photochemical oxidation in the atmosphere and microbial degradation in soil and water. The presence of the tert-butylphenyl group, a bulky and relatively stable substituent, may influence its persistence. For comparison, related compounds like 2,4,6-tris(tert-butyl)phenol (2,4,6-TTBP) are recognized for their persistence in the environment. epa.govfederalregister.gov
The environmental distribution of the compound will be governed by its physical and chemical properties. While detailed experimental values are scarce, some properties are available from chemical suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16O | nih.gov |
| Molecular Weight | 176.25 g/mol | nih.gov |
| Boiling Point | 257.8 °C at 760 mmHg | guidechem.com |
| Flash Point | 115.6 °C | guidechem.com |
These properties suggest a compound with low volatility under standard conditions, which may limit its long-range transport in the atmosphere. Its fate in aquatic and terrestrial systems would depend on its water solubility and soil sorption coefficient, for which reliable data are not currently published.
Degradation Pathways and Metabolite Profiling in Environmental Matrices
Specific studies identifying the degradation pathways and metabolites of this compound in environmental matrices like soil or water are not available. However, degradation mechanisms can be postulated based on research on analogous compounds.
Photodegradation: Photocatalytic degradation is a significant pathway for many aromatic compounds in aquatic environments. Studies on the related compound 4-tert-butylphenol (B1678320) (4-t-BP) have shown that it can be effectively degraded under UV or simulated solar light, often with the aid of a photocatalyst like titanium dioxide (TiO2) or silver carbonate (Ag2CO3). mdpi.commdpi.com The degradation of 4-t-BP proceeds through the generation of highly reactive hydroxyl radicals, leading to the formation of intermediates such as 4-tert-butylcatechol and hydroquinone , and can ultimately result in the cleavage of the benzene (B151609) ring. researchgate.net It is plausible that this compound would undergo similar photocatalytic processes, likely initiated by oxidation of the aldehyde group to a carboxylic acid and/or hydroxylation of the aromatic ring.
Biodegradation: Microbial action is a primary route for the breakdown of organic chemicals in the environment. Bacteria, in particular, possess diverse enzymatic machinery to degrade aromatic compounds. For instance, various bacteria are capable of degrading 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). nih.gov Research on acetaldehyde (B116499) has shown that it can be biodegraded by mixed cultures of anaerobic bacteria. federalregister.gov In aquatic environments, bacteria from genera such as Pseudomonas and Rhodococcus have been identified as key acetaldehyde degraders, oxidizing it to acetate, which then enters central metabolic pathways. It is therefore highly probable that soil and water microorganisms can degrade this compound, likely initiating the process by oxidizing the aldehyde functional group.
Based on these related studies, a probable environmental degradation pathway for this compound would involve:
Oxidation of the aldehyde group to form 2-(4-tert-butylphenyl)acetic acid .
Hydroxylation of the aromatic ring to form phenolic derivatives.
Subsequent cleavage of the aromatic ring, leading to smaller aliphatic compounds and eventual mineralization to CO2 and water.
Without specific experimental evidence, the exact metabolites and degradation rates remain hypothetical.
Biotransformation Processes in Biological Systems
While direct studies on the biotransformation of this compound are limited, significant insight can be gained from research on structurally similar fragrance ingredients. The metabolism of 2-(4-tert-butylbenzyl)propionaldehyde (also known as lysmeral), a compound with a very similar structure, has been studied in humans. nih.gov
The primary biotransformation pathways identified for lysmeral, which are highly predictive for this compound, are oxidation and reduction of the aldehyde group. nih.gov
Oxidation: The aldehyde group is oxidized to a carboxylic acid. In the case of lysmeral, this leads to metabolites like tert-butylbenzoic acid. By analogy, this compound would be oxidized to 2-(4-tert-butylphenyl)acetic acid .
Reduction: The aldehyde group is reduced to an alcohol. For lysmeral, this results in the formation of the corresponding alcohol, lysmerol. Therefore, this compound is expected to be reduced to 2-(4-tert-butylphenyl)ethanol .
These metabolic conversions are common for aldehydes in biological systems and are catalyzed by enzymes such as aldehyde dehydrogenases and alcohol dehydrogenases. nih.gov Microbial metabolism also follows these general pathways. For example, the bacterium Zymomonas mobilis can be engineered to enhance the production of acetaldehyde from glucose, demonstrating the central role of alcohol dehydrogenase in the interconversion of alcohols and aldehydes. frontiersin.org
Table 2: Predicted Major Biotransformation Metabolites of this compound
| Parent Compound | Metabolic Pathway | Predicted Metabolite |
|---|---|---|
| This compound | Oxidation | 2-(4-Tert-butylphenyl)acetic acid |
These predicted metabolites are less reactive than the parent aldehyde and are typically more water-soluble, facilitating their excretion from the body.
Emerging Research Trends and Future Directions
Development of Novel and Green Synthetic Routes with Enhanced Efficiency
The chemical industry is increasingly moving away from traditional synthetic methods that rely on harsh reagents and generate significant waste. For aromatic aldehydes, research is pivoting towards greener alternatives that offer higher yields and improved environmental profiles.
One promising area is the development of tandem processes that combine multiple reaction steps into a single, efficient sequence. For instance, a novel catalytic system has been reported for the synthesis of aldehydes from alkenes, which proceeds through a tandem iodofunctionalization and 1,2-aryl or alkyl migration. This method presents an economically viable and environmentally safer route to aldehydes. lookchem.com The pursuit of green chemistry principles has also led to the exploration of solvent-free reaction conditions and the use of safer oxidants. For example, the use of oxone as an eco-friendly and inexpensive oxidizing agent for the dimerization of thioamides to form 1,2,4-thiadiazoles highlights a broader trend towards safer reagents that could be adapted for aldehyde synthesis. mdpi.com
Furthermore, electrochemical oxidation represents another frontier. The synthesis of a related compound, 2-methyl-3-(4-tert-butylphenyl)-propanal, has been achieved through the electrochemical oxidation of 4-tert-butyltoluene, followed by hydrolysis. google.comgoogle.com Such methods can reduce the reliance on chemical oxidants, contributing to a more sustainable manufacturing process.
Table 1: Comparison of Synthetic Approaches
| Method | Description | Advantages | Research Focus |
|---|---|---|---|
| Tandem Catalysis | Combines multiple reaction steps (e.g., iodofunctionalization/migration) into one pot. | Increased efficiency, reduced waste, economic viability. lookchem.com | Development of new catalyst systems to broaden substrate scope. |
| Green Oxidation | Utilizes environmentally benign oxidants like oxone or photocatalytic systems. | Safer reagents, milder reaction conditions, reduced environmental impact. mdpi.comaidic.it | Improving catalyst stability and selectivity for specific aldehydes. |
| Electrochemical Synthesis | Employs electricity to drive the oxidation of precursors like 4-tert-butyltoluene. | Avoids chemical oxidants, potential for high purity and control. google.comgoogle.com | Optimizing electrode materials and reaction conditions for higher yields. |
Exploration of Innovative Catalytic Systems for Specific Transformations
Catalysis is at the heart of modern chemical synthesis, and the development of innovative catalysts is crucial for achieving high selectivity and efficiency. For acetaldehyde (B116499) synthesis in general, new catalysts have been developed by separating and reformulating components of existing industrial catalysts, such as cadmium calcium phosphate (B84403) (CCP), to enhance activity. e3s-conferences.org One study identified a bentonite-based catalyst, BCC-7, that showed a high efficiency of 65.7% in acetylene (B1199291) hydration to produce acetaldehyde. e3s-conferences.org
In the context of selective oxidation, a key step in many synthetic routes to aldehydes, photocatalysis offers a green alternative to traditional thermal processes. Research on the gas-solid photocatalytic partial oxidation of ethanol (B145695) has shown that RuOx-VOx/TiO2 bimetallic catalysts can achieve up to 100% conversion with almost total selectivity to acetaldehyde. aidic.it Such systems operate at ambient temperatures, preventing over-oxidation and the formation of by-products like CO2. aidic.it
For more complex transformations, asymmetric catalysis is a major research focus, enabling the synthesis of specific stereoisomers. While not directly applied to 2-(4-tert-butylphenyl)acetaldehyde in the reviewed literature, the principles are highly relevant. For example, the asymmetric catalytic alkynylation of acetaldehyde has been achieved with high enantioselectivity using ProPhenol-based catalysts, demonstrating precise control over the formation of new stereocenters. nih.gov The development of such highly tolerant systems is promising for late-stage modifications in the synthesis of complex fragrance molecules.
Advanced In Vitro and In Vivo Toxicological Studies for Comprehensive Risk Assessment of Related Compounds
As regulatory standards become more stringent, there is a growing need for comprehensive toxicological data. Research is moving beyond simple toxicity tests to more advanced in vitro and in vivo models that can elucidate mechanisms of action and provide a more accurate assessment of risk.
For aldehydes, a key area of concern is teratogenicity. In vitro studies using rat embryo cultures have demonstrated that acetaldehyde, a primary metabolite of ethanol, can induce embryotoxicity and developmental retardation at concentrations as low as 25 µM. nih.gov These models allow for the study of direct effects on embryonic tissue, separate from maternal metabolic influences, providing clear concentration-response data. nih.gov Similar in vitro systems using mouse embryos have correlated morphological abnormalities with reductions in DNA synthesis, establishing a quantifiable measure of toxicity. nih.gov
Structure-Property Relationship (SPR) Studies for Tailored Applications
Understanding the relationship between a molecule's structure and its physical and olfactory properties is fundamental to designing new chemicals for specific applications. For fragrance ingredients like this compound, the goal is to correlate structural features with scent characteristics, stability, and release profiles.
The 4-tert-butylphenyl group is a common moiety in fragrance chemistry, valued for its contribution to the substantive and diffusive properties of a scent. Research into this group, even in different contexts such as its use as a tag in solution-phase synthesis, provides insights into its chemical behavior and stability. acs.org
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 109347-45-7 | C12H16O |
| 2-Methyl-3-(4-tert-butylphenyl)-propanal | 80-54-6 | C14H20O |
| 4-Tert-butyltoluene | 98-51-1 | C11H16 |
| Acetaldehyde | 75-07-0 | C2H4O |
| Ethanol | 64-17-5 | C2H6O |
Q & A
Basic Research Questions
Q. What are the key spectroscopic characteristics for identifying 2-(4-tert-butylphenyl)acetaldehyde in experimental settings?
- Methodological Answer : Identification relies on spectroscopic techniques:
- NMR : The aldehyde proton (CHO) typically appears as a singlet near δ 9.8–10.0 ppm. The tert-butyl group (C(CH₃)₃) shows a singlet at δ 1.3–1.4 ppm for its nine equivalent methyl protons. Aromatic protons in the para-substituted phenyl ring appear as a doublet (δ 7.2–7.4 ppm) due to coupling with the adjacent methylene group (CH₂) .
- IR : A strong absorption band near 1720 cm⁻¹ corresponds to the aldehyde carbonyl stretch. Additional peaks for C-H stretching in the tert-butyl group (2800–3000 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) are also diagnostic .
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Alkylation of 4-tert-butylphenylacetonitrile with ethyl bromide using K₂CO₃ as a base in DMF (80°C, 12 h) yields 2-(4-tert-butylphenyl)acetonitrile .
- Step 2 : Reduction of the nitrile to a primary alcohol (e.g., using LiAlH₄ in THF) followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde .
- Optimization :
- Catalyst : Use of milder oxidizing agents (e.g., MnO₂) can improve yield and reduce side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the electronic and steric properties of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group at the para position creates steric hindrance, reducing accessibility to the aldehyde carbonyl group. This slows nucleophilic attack in reactions like Grignard additions .
- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, increasing electron density on the phenyl ring. This may stabilize intermediates in conjugate addition reactions but can also deactivate the aldehyde toward electrophilic substitution .
- Experimental Validation : Comparative kinetic studies with non-substituted analogs (e.g., phenylacetaldehyde) quantify steric/electronic contributions .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Establish a standardized assay (e.g., enzyme inhibition IC₅₀) across studies to account for concentration-dependent effects.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing tert-butyl with methyl or trifluoromethyl) to isolate the role of the tert-butyl group .
- Mechanistic Studies : Use molecular docking or surface plasmon resonance (SPR) to evaluate binding affinity to proposed targets (e.g., kinases or GPCRs) .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | Binding Affinity (KD, nM) |
|---|---|---|---|
| A | tert-butyl | 12.3 | 45 |
| B | methyl | 28.7 | 120 |
| C | trifluoromethyl | 9.8 | 32 |
Q. How can researchers mitigate challenges in purifying this compound due to its volatility and reactivity?
- Methodological Answer :
- Purification : Use low-temperature vacuum distillation or flash chromatography with silica gel (eluent: hexane/ethyl acetate 8:2) to minimize decomposition.
- Stabilization : Store under inert gas (N₂ or Ar) at −20°C. Add stabilizers like hydroquinone (0.1% w/w) to prevent autoxidation .
- Analytical Confirmation : Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the antioxidant activity of this compound derivatives?
- Methodological Answer :
- Assay Variability : Differences in DPPH radical scavenging protocols (e.g., incubation time, solvent polarity) can alter results. Standardize using a 30-minute incubation in ethanol .
- Redox Interference : The aldehyde group may react with assay reagents (e.g., ABTS⁺), generating false positives. Include a negative control (aldehyde-free derivative) to validate specificity .
- Structural Confounders : Co-existing functional groups (e.g., hydroxyl or amine) in derivatives may contribute to activity. Use computational tools (e.g., DFT) to model redox potentials of isolated tert-butylphenylacetaldehyde .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous organic waste .
- Toxicity Data : Refer to SDS sheets for LD₅₀ values (e.g., oral rat LD₅₀: 320 mg/kg) and prioritize acute toxicity testing in preclinical models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
